N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide
Description
“N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide” is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C21H20ClNO5S |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C21H20ClNO5S/c1-2-27-17-9-5-15(6-10-17)21(24)23-14-20(19-4-3-13-28-19)29(25,26)18-11-7-16(22)8-12-18/h3-13,20H,2,14H2,1H3,(H,23,24) |
InChI Key |
BNCCKJIOQIYSFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl sulfone and furan-2-yl ethylamine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide” can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or KMnO4.
Reduction: Reagents like LiAlH4 or H2/Pd-C.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a reagent in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be tested for anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorophenyl)-2-(furan-2-yl)ethyl)benzamide
- N-(2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl)benzamide
- N-(2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl)-4-methoxybenzamide
Uniqueness
The uniqueness of “N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4-ethoxybenzamide” lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, or material properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
